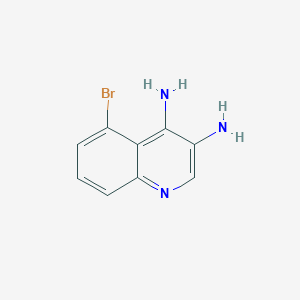

5-Bromoquinoline-3,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

5-bromoquinoline-3,4-diamine |

InChI |

InChI=1S/C9H8BrN3/c10-5-2-1-3-7-8(5)9(12)6(11)4-13-7/h1-4H,11H2,(H2,12,13) |

InChI Key |

MJRLVECZRHLVBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C(=C1)Br)N)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Bromoquinoline 3,4 Diamine

Retrosynthetic Analysis of the 5-Bromoquinoline-3,4-diamine Scaffold

A logical retrosynthetic analysis of this compound suggests that the target molecule can be derived from a dinitro precursor through the reduction of two nitro groups. This common and effective strategy points to 5-bromo-3,4-dinitroquinoline as a key intermediate. The diamine functionality at the C3 and C4 positions is thus envisioned to arise from the corresponding dinitro compound.

Further disconnection of 5-bromo-3,4-dinitroquinoline reveals the necessity of a nitration step on a 5-bromoquinoline (B189535) core. The regioselectivity of this nitration is crucial for the successful synthesis. The 5-bromoquinoline itself can be synthesized through established methods for quinoline (B57606) ring formation, such as the Skraup or Friedländer synthesis, which typically start from appropriately substituted anilines. Alternatively, direct bromination of quinoline can be considered, though controlling the regioselectivity to favor the 5-bromo isomer can be challenging.

An alternative retrosynthetic route could involve a 5-bromoquinoline-3,4-dione intermediate. This dione (B5365651) could potentially be converted to the diamine through methods like oximation followed by reduction. This suggests that the synthesis of 5-bromoquinoline-3,4-dione is another viable area of investigation for accessing the target diamine.

Synthesis of Key Precursors and Halogenated Quinoline Intermediates

The successful synthesis of this compound is contingent on the efficient preparation of several key intermediates. These include 5-bromoquinoline derivatives, nitro-substituted quinolines, and potentially quinoline-3,4-diones.

The synthesis of the 5-bromoquinoline core is a critical initial step. One documented method involves a Sandmeyer-type reaction starting from 5-aminoquinoline. In this process, the amino group is diazotized using sodium nitrite (B80452) in the presence of hydrobromic acid, followed by a copper(I) bromide-mediated substitution to introduce the bromine atom, yielding 5-bromoquinoline. chemicalbook.com Another approach is the direct bromination of quinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid, which can provide 5-bromoisoquinoline (B27571), a related heterocyclic compound. orgsyn.org The Skraup synthesis, a classic method for quinoline synthesis, can also be employed, starting from 3-bromoaniline (B18343) and glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. google.com

A study on the synthesis of distomadines A and B utilized a multi-step sequence starting from 4-benzyloxyaniline hydrochloride to generate a 5-bromo-4-methoxycarbonylmethoxyquinoline intermediate. acs.org This highlights that complex, substituted 5-bromoquinolines can be accessed through tailored synthetic routes.

Table 1: Selected Methods for the Synthesis of 5-Bromoquinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-Aminoquinoline | 1. NaNO₂, HBr, 0-20°C; 2. CuBr, HBr, 20-75°C | 5-Bromoquinoline | chemicalbook.com |

| Isoquinoline | NBS, conc. H₂SO₄, -25°C to -18°C | 5-Bromoisoquinoline | orgsyn.org |

| 3,5-Dibromoaniline | Glycerol, 70% H₂SO₄, sodium m-nitrobenzenesulfonate, 135°C | 5,7-Dibromoquinoline | google.com |

| 6-Benzyloxy-4-quinolone | NBS, DMF | 5-Bromo-6-benzyloxy-4-quinolone derivative | acs.org |

The introduction of nitro groups at the C3 and C4 positions of the 5-bromoquinoline ring is a pivotal step towards the final diamine product. The nitration of quinoline itself, under standard nitrating conditions (a mixture of nitric acid and sulfuric acid), typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com This is because the reaction proceeds on the protonated quinolinium ion, where the electron-withdrawing effect of the protonated nitrogen deactivates the pyridine (B92270) ring towards electrophilic attack, directing substitution to the benzene (B151609) ring. stackexchange.com

To achieve nitration at the desired C3 and C4 positions, a different strategy is likely required. The direct nitration of 5-bromoquinoline is expected to be challenging in terms of controlling regioselectivity to obtain the 3,4-dinitro derivative. A more plausible approach involves starting with a quinoline derivative that is already substituted in a way that directs nitration to the C3 and C4 positions, or a multi-step sequence of nitration and other functional group manipulations. For instance, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) has been achieved by the nitration of 5-bromoisoquinoline. orgsyn.org

A patent describes the synthesis of 7-amino-5-bromoquinoline, which involves the bromination of 7-nitro-1,2,3,4-tetrahydroquinoline, followed by dehydrogenation and then reduction of the nitro group. google.com This illustrates a strategy of functionalizing the quinoline ring system in a stepwise manner to achieve the desired substitution pattern.

Formation of the Diamine Moiety

The final and crucial step in the synthesis of this compound is the formation of the diamine functionality. The most common and direct method for this transformation is the reduction of a corresponding dinitroquinoline.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to anilines. The reduction of a 5-bromo-3,4-dinitroquinoline precursor would be the most direct route to the target compound. This transformation is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas as the reductant. Other reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also be employed.

The reduction of a nitro group to an amine is a versatile transformation in organic synthesis. orgsyn.org The selective reduction of a nitro group in the presence of other functional groups, such as a bromo substituent, is generally achievable under standard catalytic hydrogenation conditions. A patent for the synthesis of 7-amino-5-bromoquinoline describes the reduction of 5-bromo-7-nitroquinoline (B8228411) using iron powder, which is another common method for nitro group reduction. google.com

Table 2: Common Reagents for the Catalytic Reduction of Nitroarenes

| Catalyst/Reagent | Hydrogen Source | Typical Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Room temperature to moderate heat, atmospheric to high pressure |

| Platinum(IV) Oxide (PtO₂) | Hydrogen gas (H₂) | Room temperature, atmospheric pressure |

| Raney Nickel | Hydrogen gas (H₂) or Hydrazine hydrate | Room temperature to elevated temperatures |

| Iron (Fe) powder | Acetic acid or other acidic media | Reflux |

| Tin(II) Chloride (SnCl₂) | Concentrated hydrochloric acid | Room temperature to elevated temperatures |

Nucleophilic Substitution Approaches for Diamine Introduction

The introduction of the 3,4-diamine moiety onto the quinoline scaffold is a critical phase in the synthesis of this compound. A common and effective strategy involves a sequence of reactions, primarily centered around nucleophilic aromatic substitution (SNAr).

A plausible and frequently employed route commences with a precursor such as 4-hydroxyquinoline (B1666331). This starting material can undergo nitration to introduce a nitro group at the 3-position, yielding 3-nitro-4-hydroxyquinoline. The hydroxyl group at the 4-position is then converted into a more effective leaving group, typically a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation results in the formation of 4-chloro-3-nitroquinoline (B17048), a key intermediate primed for nucleophilic substitution.

The subsequent step involves the introduction of the first amino group, which will ultimately become the 4-amino group of the final product. This is achieved through a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by an amine. This reaction can be carried out using various amine sources, including ammonia (B1221849) or protected amines, often under elevated temperatures. For instance, the reaction of 4-chloro-3-nitroquinoline with an appropriate amine source leads to the corresponding 4-amino-3-nitroquinoline derivative.

The final step in forming the diamine is the reduction of the nitro group at the 3-position. This transformation is typically accomplished using standard reducing agents, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or through catalytic hydrogenation with a metal catalyst like palladium on carbon (Pd/C). The reduction of the nitro group to an amine yields the desired 3,4-diaminoquinoline structure. Should the final target be this compound, the bromination step can be strategically placed either before or after the formation of the diamine.

Multi-Component Reactions (MCRs) for Quinoline Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of the quinoline core, allowing for the construction of complex molecules in a single pot from three or more starting materials. prepchem.comacs.org Several classic and contemporary MCRs are applicable to the synthesis of quinoline derivatives, which can then be further functionalized to yield this compound.

The Doebner-von Miller reaction is a well-established MCR that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. acs.org This reaction typically proceeds under acidic conditions and allows for the formation of a wide range of substituted quinolines. For the synthesis of a precursor to this compound, one could envision using a substituted aniline (B41778), for example, a bromoaniline, to introduce the bromine atom at an early stage.

The Combes quinoline synthesis involves the reaction of anilines with β-diketones under acidic conditions. This method is particularly useful for the synthesis of 2,4-substituted quinolines. By choosing appropriately substituted anilines and β-diketones, one can build a quinoline core with handles for further elaboration into the target molecule.

The Friedländer annulation is another powerful MCR that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This method is known for its high yields and regioselectivity. A variation of this, the Niementowski quinoline synthesis , is the reaction of anthranilic acids with carbonyl compounds to form 4-hydroxyquinolines, which are key intermediates as described in the nucleophilic substitution approach.

More recent developments in MCRs have expanded the toolbox for quinoline synthesis, including metal-catalyzed and microwave-assisted protocols that offer improved efficiency and substrate scope. prepchem.comacs.org These modern MCRs can tolerate a wider range of functional groups, potentially allowing for the direct synthesis of more complex quinoline precursors.

| Multi-Component Reaction | Reactants | Product Type | Potential for this compound Synthesis |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Use of bromoaniline to introduce the C5-bromo substituent early. |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Can build a quinoline core with functional groups for further modification. |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Substituted Quinolines | High regioselectivity for constructing the quinoline ring. |

| Niementowski Synthesis | Anthranilic Acid, Carbonyl Compound | 4-Hydroxyquinolines | Direct route to key intermediates for nucleophilic substitution strategies. |

Strategic Bromination at the C5-Position

The introduction of a bromine atom specifically at the C5-position of the quinoline ring is a crucial step that requires careful consideration of regioselectivity. The electronic properties of the substituents already present on the quinoline ring play a significant role in directing the electrophilic bromination.

Regioselective Bromination Techniques

Several techniques have been developed for the regioselective bromination of quinolines. For quinolines bearing an activating group, such as a hydroxyl or an amino group, at the 8-position, C5-bromination is often favored due to the ortho-directing effect of these groups. While our target molecule does not have an 8-substituent, the principles of directed bromination are still relevant.

Direct bromination of the quinoline ring can be achieved using various brominating agents. A common method involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid. This approach has been successfully employed for the C5-bromination of isoquinoline, a structural isomer of quinoline. The strong acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and favoring substitution on the carbocyclic ring at the C5 and C8 positions.

Copper-catalyzed bromination methods have also emerged as effective strategies. These reactions can utilize various bromine sources, including copper(II) bromide (CuBr₂), and often proceed under milder conditions than the strong acid methods. The use of a directing group can enhance the regioselectivity of these copper-catalyzed reactions.

Metal-free bromination techniques offer an alternative, often more environmentally benign, approach. These methods can employ reagents such as N-halosuccinimides in aqueous media, providing an efficient route to halogenated quinolines.

| Bromination Technique | Reagents | Key Features |

| Direct Electrophilic Bromination | N-Bromosuccinimide (NBS), H₂SO₄ | Strong acid activation favors C5/C8 substitution. |

| Copper-Catalyzed Bromination | CuBr₂ or other copper salts | Milder conditions, can be guided by directing groups. |

| Metal-Free Bromination | N-Halosuccinimides (e.g., NBS) in water | Environmentally friendly, avoids heavy metal catalysts. |

Activation of Quinoline Ring for Bromination

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack typically occurs on the carbocyclic ring (positions 5, 6, 7, and 8) rather than the heterocyclic ring. The position of substitution is heavily influenced by the substituents already present.

In the context of synthesizing this compound, the timing of the bromination step is critical. If bromination is performed on a quinoline with a hydroxyl group at the 4-position, this group will act as an activating, ortho-, para-director, favoring substitution at positions 3, 5, and 7. Since the 3-position will be occupied by a nitro group (a deactivating, meta-director), the directing effects will be a combination of these two groups. The powerful activating effect of the hydroxyl group is likely to dominate, directing the incoming electrophile to the 5- and 7-positions.

If bromination is attempted after the formation of the 3,4-diamine, the two amino groups will be strongly activating and ortho-, para-directing. This would likely lead to a mixture of brominated products and potential over-bromination, making this a less desirable strategy.

Therefore, a strategic approach would involve bromination at a stage where the substituents on the ring direct the incoming bromine to the C5 position. A plausible intermediate for this step would be 3-nitro-4-hydroxyquinoline. The hydroxyl group would activate the ring and direct the bromination to the 5-position.

Total Synthesis Approaches and Multi-Step Organic Transformations

The complete synthesis of this compound from simple precursors is a multi-step process that combines the strategies discussed above. A logical and efficient total synthesis can be designed by carefully sequencing the introduction of the various functional groups.

A likely synthetic pathway is as follows:

Formation of a 4-Hydroxyquinoline Core: The synthesis can begin with a multi-component reaction, such as the Niementowski synthesis, reacting an appropriately substituted aniline with a carbonyl compound to form a 4-hydroxyquinoline. Alternatively, starting from commercially available 4-hydroxyquinoline is a common practice.

Nitration at the C3-Position: The 4-hydroxyquinoline is then nitrated to introduce a nitro group at the 3-position. This is typically achieved using nitric acid in a suitable solvent. This yields 3-nitro-4-hydroxyquinoline.

Regioselective Bromination at the C5-Position: The 3-nitro-4-hydroxyquinoline is then subjected to electrophilic bromination. As discussed, the hydroxyl group at the 4-position is expected to direct the bromination to the C5-position, yielding 5-bromo-3-nitro-4-hydroxyquinoline.

Conversion of the Hydroxyl Group to a Chloro Group: The hydroxyl group at the 4-position is then converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride. This step produces 5-bromo-4-chloro-3-nitroquinoline.

Nucleophilic Aromatic Substitution: The 4-chloro group is then displaced by an amine via a nucleophilic aromatic substitution reaction. This introduces the first of the two amino groups of the diamine moiety, resulting in 5-bromo-4-amino-3-nitroquinoline.

Reduction of the Nitro Group: The final step is the reduction of the 3-nitro group to an amino group. This is typically carried out using a reducing agent like tin(II) chloride or through catalytic hydrogenation. This reduction furnishes the target molecule, this compound.

This multi-step approach allows for the controlled and sequential introduction of the required functional groups, ensuring the correct regiochemistry of the final product. Each step relies on well-established organic transformations, making this a feasible and logical route for the synthesis of this compound.

Chemical Transformations and Reactivity of 5 Bromoquinoline 3,4 Diamine

Reactivity at the Bromine Center (C5)

The bromine atom at the C5 position of the quinoline (B57606) ring is a key handle for introducing molecular diversity through various chemical transformations. Its reactivity is influenced by the electronic nature of the quinoline ring system and the presence of the activating amino groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. bldpharm.commdpi.com

The quinoline ring itself is electron-deficient, which can facilitate nucleophilic attack. The presence of the two amino groups at the C3 and C4 positions can further influence the electronic properties of the ring. While amino groups are generally considered activating for electrophilic aromatic substitution, their effect on nucleophilic aromatic substitution is more complex. They can potentially stabilize the intermediate Meisenheimer complex through resonance, particularly when the reaction involves protonation or coordination to a metal center. nih.gov In the broader context of quinoline chemistry, the regioselectivity of SNAr reactions is well-documented, with substitution often occurring at the 4-position of 2,4-dichloroquinazolines, for instance. mdpi.com

While specific examples of intermolecular SNAr reactions directly on 5-bromoquinoline-3,4-diamine are not extensively documented in readily available literature, the general principles of SNAr on related halo-quinolines are well-established. For instance, the displacement of a halide from a quinoline ring by various nucleophiles is a common strategy in the synthesis of functionalized quinoline derivatives. nih.gov

Intramolecular SNAr reactions involving ortho-diamines are a powerful tool for the synthesis of fused heterocyclic systems. For example, the reaction of a suitably functionalized ortho-diamine with an internal electrophilic center can lead to the formation of new rings. In a related context, the synthesis of imidazo[4,5-c]quinolines often proceeds through the cyclization of a 3,4-diaminoquinoline precursor. nih.govresearchgate.net This suggests that the diamino functionality in this compound could participate in intramolecular cyclization reactions if an appropriate electrophilic partner is introduced, potentially through modification of the C5-bromo position or by reaction with an external reagent.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction is known for its broad substrate scope and functional group tolerance. While specific studies on the Buchwald-Hartwig amination of this compound are not prevalent, the reactivity of bromoquinolines in such transformations is documented. For instance, the amination of 2-bromo-13α-estrone has been achieved using a palladium catalyst. evitachem.com

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction.

Table 1: Hypothetical Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline (B41778) | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Expected High |

| 2 | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Expected High |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | NaOtBu | THF | 80 | Expected Moderate to High |

| This table is illustrative and based on general knowledge of Buchwald-Hartwig reactions on similar substrates. Actual results would require experimental verification. |

The Ullmann condensation, or Ullmann-type coupling, is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine, alcohol, or thiol. sigmaaldrich.com It often requires higher reaction temperatures compared to palladium-catalyzed methods but can be advantageous due to the lower cost of copper catalysts. The reactivity of aryl halides in Ullmann couplings generally follows the trend I > Br > Cl.

The synthesis of 7-substituted 4-aminoquinoline (B48711) analogs has been successfully achieved using Ullmann coupling reactions on a 7-bromo-4-chloroquinoline (B1278252) intermediate, demonstrating the viability of this reaction on a bromoquinoline core. nih.gov This suggests that this compound would also be a suitable substrate for copper-catalyzed aminations. The presence of the diamine functionality could potentially influence the reaction by acting as an internal ligand for the copper catalyst.

Table 2: Hypothetical Ullmann-type Amination of this compound

| Entry | Amine | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Imidazole (B134444) | CuI | L-proline | K₂CO₃ | DMSO | 120 | Expected Good |

| 2 | Phenol | Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 140 | Expected Good |

| 3 | Pyrrolidine | Cu(acac)₂ | None | K₃PO₄ | NMP | 150 | Expected Moderate |

| This table is illustrative and based on general knowledge of Ullmann-type reactions on similar substrates. Actual results would require experimental verification. |

Suzuki-Miyaura Coupling and Other Cross-Coupling Methods

The bromine atom at the C5 position of the quinoline ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction is a powerful method for forming carbon-carbon bonds by coupling the organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent, the reactivity can be inferred from similar substrates. For instance, 3-bromoquinoline (B21735) and 5-bromo-1,2,3-triazine (B172147) are effectively used in Suzuki-Miyaura couplings to form aryl- or heteroaryl-substituted products. The general mechanism involves three key steps: oxidative addition of the bromoquinoline to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, often paired with phosphine (B1218219) ligands that stabilize the catalyst and facilitate the reaction steps.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, dppf, bulky biarylphosphines | Stabilizes the Pd catalyst and influences reactivity. |

| Base | K₂CO₃, Cs₂CO₃, NaOH, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Organoboron Reagent | Arylboronic acids, Alkenyltrifluoroborates | Provides the new carbon-based substituent. |

| Solvent | Dioxane, Toluene, THF, i-PrOH | Solubilizes reactants and influences reaction rate. |

Given the presence of the two amino groups, which can coordinate with the palladium catalyst, optimization of reaction conditions would be necessary to achieve efficient coupling at the C5 position.

Grignard Reactions

Direct application of Grignard reactions on this compound is chemically unfeasible. Grignard reagents (R-MgX) are extremely strong bases and potent nucleophiles. masterorganicchemistry.com The primary amine groups at the C3 and C4 positions possess acidic protons (N-H). These protons would be readily abstracted by the Grignard reagent in an acid-base reaction, which is much faster than any potential reaction at the C-Br bond. This would consume the Grignard reagent and prevent the desired formation of an organomagnesium compound from the bromoquinoline. sciencemadness.org

To perform a Grignard reaction involving the C5-Br bond, the diamine moiety must first be protected. This involves converting the -NH₂ groups into a functionality that lacks acidic protons and is stable to the Grignard reagent. masterorganicchemistry.comsciencemadness.org A common strategy is the use of protecting groups like Boc (tert-butyloxycarbonyl), which can be introduced to protect the amines. redalyc.orgresearchgate.netscielo.org.mx

The hypothetical sequence would be:

Protection: React this compound with a suitable reagent (e.g., di-tert-butyl dicarbonate, Boc₂O) to form the di-protected derivative, 5-bromo-3,4-bis(tert-butoxycarbonylamino)quinoline. researchgate.net

Grignard Formation: The protected compound, now lacking acidic protons, could then be reacted with magnesium metal to form the corresponding Grignard reagent.

Reaction: This Grignard reagent could then react with various electrophiles (e.g., aldehydes, ketones, CO₂).

Deprotection: Finally, the protecting groups would be removed (e.g., with acid) to regenerate the diamine functionality in the new molecule.

Without such a protection strategy, any attempt to form a Grignard reagent directly from this compound would fail due to the inherent incompatibility of the Grignard reagent with the acidic amine functional groups.

Chemical Reactions of the Diamine Moiety (C3, C4)

The adjacent amino groups at the C3 and C4 positions are a key feature of the molecule's reactivity, serving as a versatile handle for constructing fused heterocyclic rings through condensation reactions.

Condensation Reactions for Fused Heterocycle Formation

The 1,2-diamine arrangement is ideal for cyclization reactions with reagents containing two electrophilic centers or a single reagent that can react with both amines.

This compound can undergo cyclization to form substituted 5-bromo-1H-imidazo[4,5-c]quinolines. This transformation is readily achieved by reacting the diamine with a one-carbon electrophile, such as formic acid or its derivatives. For instance, heating a closely related compound, 7-bromoquinoline-3,4-diamine (B3046352), with formic acid leads to the formation of the corresponding imidazoquinoline in excellent yield. This reaction proceeds via initial acylation of one amino group, followed by intramolecular cyclization and dehydration to form the imidazole ring.

Table 2: Reagents for Imidazoquinoline Formation

| Reagent | Resulting Imidazole Substituent |

|---|---|

| Formic Acid (HCOOH) | Unsubstituted (H) |

| Acetic Anhydride ((CH₃CO)₂O) | Methyl (CH₃) |

This cyclization provides a direct route to a tricyclic system, expanding the structural complexity and offering a scaffold for further chemical exploration.

The primary amine groups of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. Since there are two amino groups, the reaction can potentially lead to mono- or di-imine formation, depending on the stoichiometry of the carbonyl compound used. The condensation typically occurs by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.

The resulting imine (C=N) bond is a key functional group in its own right and can be involved in further transformations. These Schiff bases can act as ligands for metal complexes or be reduced to form the corresponding secondary amines. The reaction of a diamine with a dialdehyde (B1249045) can also lead to the formation of larger macrocyclic structures.

Acylation Reactions

The nucleophilic amino groups at C3 and C4 readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. The reaction typically proceeds in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl or carboxylic acid byproduct. Depending on the reaction conditions and the amount of acylating agent used, either mono-acylation or di-acylation can be achieved.

Selective mono-acylation can be challenging due to the similar reactivity of the two amino groups. However, methods involving the mono-protonation of the diamine could potentially favor selective reaction at the free amino group. scielo.org.mx This acylation is a common method to introduce a variety of functional groups onto the quinoline scaffold, modifying its properties and providing intermediates for further synthesis, such as the cyclization to imidazoquinolines mentioned previously.

Alkylation Reactions

The amino groups at the C3 and C4 positions of this compound are nucleophilic and can readily undergo alkylation reactions with various electrophiles. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide or sulfate. Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can be achieved. The use of a base is often required to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

The reaction can be directed to favor mono-alkylation by using a 1:1 molar ratio of the diamine to the alkylating agent at lower temperatures. Conversely, using an excess of the alkylating agent and more forcing conditions typically leads to the formation of the N,N'-dialkylated product. The relative reactivity of the two amino groups can be influenced by steric and electronic factors.

| Reagent | Product(s) | Conditions | Notes |

| Methyl Iodide (1 eq) | N3-methyl-5-bromoquinoline-3,4-diamine & N4-methyl-5-bromoquinoline-3,4-diamine | K₂CO₃, DMF, 25°C | Produces a mixture of mono-alkylated isomers. |

| Methyl Iodide (>2 eq) | N3,N4-dimethyl-5-bromoquinoline-3,4-diamine | K₂CO₃, DMF, 60°C | Favors di-alkylation. |

| Benzyl Bromide (1 eq) | N3-benzyl-5-bromoquinoline-3,4-diamine & N4-benzyl-5-bromoquinoline-3,4-diamine | NaH, THF, 0-25°C | Mono-benzylation is typically achieved under these conditions. |

Diazotization Reactions

The reaction of 1,2-aromatic diamines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), is a classical method for the synthesis of fused 1,2,3-triazoles. bldpharm.com In the case of this compound, this reaction proceeds smoothly to yield a tetracyclic heteroaromatic system.

The mechanism involves the initial diazotization of one of the amino groups to form a diazonium salt intermediate. organic-chemistry.org This intermediate is highly reactive and undergoes rapid intramolecular electrophilic attack on the adjacent amino group, followed by deprotonation, to close the five-membered triazole ring. This process is an efficient route to 8-bromo- mdpi.comnih.govtriazolo[4,5-c]quinoline, a stable heterocyclic compound. The stability of the resulting triazole ring is a key driving force for this transformation. researchgate.net

| Reagent | Product | Conditions | Yield |

| NaNO₂, aq. HCl | 8-Bromo- mdpi.comnih.govtriazolo[4,5-c]quinoline | 0-5°C | High |

| NaNO₂, aq. H₂SO₄ | 8-Bromo- mdpi.comnih.govtriazolo[4,5-c]quinoline | 0-5°C | High |

Functional Group Interconversions and Derivatization on the Quinoline Ring

Beyond the reactions of the amino groups, the quinoline nucleus itself can undergo various transformations.

Oxidation Reactions (e.g., N-oxidation)

The nitrogen atom of the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in a carboxylic acid solvent like acetic acid. researchgate.net The N-oxide functional group significantly alters the electronic properties of the quinoline ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. For this compound, the reaction is expected to yield this compound 1-oxide. It is important to control the reaction conditions to avoid potential oxidation of the amino groups.

| Reagent | Product | Conditions | Notes |

| m-CPBA | This compound 1-oxide | CH₂Cl₂, 0-25°C | A common and effective reagent for N-oxidation. |

| H₂O₂, Acetic Acid | This compound 1-oxide | 50-70°C | A classic method for preparing heteroaromatic N-oxides. |

Carbonyl Insertion Reactions

A hallmark reaction of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. chim.it This reaction provides a powerful and straightforward method for constructing complex, fused heterocyclic systems. This compound readily participates in such reactions, where the two amino groups condense with the two carbonyl groups of an α-dicarbonyl compound, such as benzil (B1666583) (1,2-diphenylethane-1,2-dione) or glyoxal. The reaction typically proceeds by heating in a suitable solvent, often with an acid catalyst, and results in the formation of a new pyrazine (B50134) ring fused to the quinoline scaffold. researchgate.net For example, reaction with benzil yields 9-bromo-2,3-diphenylquinoxalino[2,3-c]quinoline. A variety of catalysts, including Brønsted acids, Lewis acids (like zinc triflate), and heterogeneous catalysts, can be employed to facilitate this transformation. researchgate.net

| Dicarbonyl Compound | Catalyst | Product | Conditions |

| Benzil | Acetic Acid | 9-Bromo-2,3-diphenylquinoxalino[2,3-c]quinoline | Ethanol, Reflux |

| Glyoxal | None | 9-Bromoquinoxalino[2,3-c]quinoline | Ethanol, RT |

| Biacetyl | p-Toluenesulfonic acid | 9-Bromo-2,3-dimethylquinoxalino[2,3-c]quinoline | Toluene, Reflux |

Reduction of Nitro Groups to Amines

This section describes the crucial final step in a common synthetic route to obtain the title compound, this compound. The direct introduction of two adjacent amino groups onto a quinoline ring can be challenging. Therefore, a more common approach involves the introduction of nitrogen functionalities in different oxidation states, such as a nitro group and an amino group, followed by the reduction of the nitro group.

A plausible precursor for this synthesis is 5-bromo-3-nitroquinolin-4-amine. The reduction of the nitro group in this precursor to the corresponding amine yields this compound. This reduction can be accomplished using a variety of standard methods for converting aromatic nitro compounds to anilines. orgsyn.org Common and effective methods include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is also a widely used, clean, and efficient method. researchgate.net The choice of reagent depends on the presence of other functional groups in the molecule and the desired reaction conditions.

| Precursor | Reducing Agent/System | Product | Conditions |

| 5-Bromo-3-nitroquinolin-4-amine | SnCl₂·2H₂O / HCl | This compound | Ethanol, Reflux |

| 5-Bromo-3-nitroquinolin-4-amine | Fe / Acetic Acid | This compound | 80°C |

| 5-Bromo-3-nitroquinolin-4-amine | H₂ / Pd/C | This compound | Methanol, RT, 50 psi |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and the connectivity within the 5-Bromoquinoline-3,4-diamine molecule can be established.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the two amino groups.

The aromatic region would likely display a set of multiplets for the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline scaffold. The chemical shifts of these protons are influenced by the electron-donating effects of the amino groups and the electron-withdrawing effect of the bromine atom. The protons on the benzene ring (H-6, H-7, and H-8) would appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the bromine and the fused pyridine ring. The proton on the pyridine ring (H-2) would also resonate in this region, typically at a downfield position due to the deshielding effect of the adjacent nitrogen atom.

The protons of the two amine groups (at positions 3 and 4) would likely appear as broad singlets. Their chemical shifts can be sensitive to the solvent, concentration, and temperature. In some cases, these signals may exchange with residual water in the NMR solvent, leading to further broadening or even disappearance of the peaks.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.0 - 8.5 | s |

| H-6 | 7.2 - 7.6 | m |

| H-7 | 7.0 - 7.4 | m |

| H-8 | 7.5 - 7.9 | m |

| 3-NH₂ | 4.0 - 6.0 | br s |

| 4-NH₂ | 5.0 - 7.0 | br s |

| Note: These are predicted values based on related structures and may vary from experimental data. |

Carbon-¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the nine carbon atoms of the quinoline ring system.

The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon atom bearing the bromine (C-5) would be expected to have a chemical shift in the range typical for bromo-substituted aromatic carbons. The carbons bearing the amino groups (C-3 and C-4) would be shifted to higher field (lower ppm) due to the electron-donating nature of the nitrogen atoms. The remaining aromatic carbons would resonate in the typical aromatic region (approximately 110-150 ppm). The quaternary carbons (C-4a, C-5, C-8a) can be distinguished from the protonated carbons using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 155 |

| C-3 | 130 - 140 |

| C-4 | 140 - 150 |

| C-4a | 120 - 130 |

| C-5 | 110 - 120 |

| C-6 | 125 - 135 |

| C-7 | 120 - 130 |

| C-8 | 125 - 135 |

| C-8a | 140 - 150 |

| Note: These are predicted values based on related structures and may vary from experimental data. |

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) spectroscopy would be used to establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is essential for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the connectivity of the quinoline ring system. For instance, correlations between the H-2 proton and carbons C-3 and C-4, and between the amino protons and adjacent carbons, would provide strong evidence for the proposed structure.

While the quinoline ring system is largely planar, the amino groups at positions 3 and 4 may exhibit some degree of rotational restriction. Variable-temperature (VT) NMR studies can provide insights into such dynamic processes. By recording NMR spectra at different temperatures, it may be possible to observe changes in the line shape of the amino proton signals. At lower temperatures, the rotation around the C-N bonds might slow down, potentially leading to the observation of distinct signals for the two protons of an amino group. The coalescence temperature and the line shape analysis can be used to determine the energy barrier for this rotation. Such studies can also provide information about intermolecular interactions, such as hydrogen bonding, which may be temperature-dependent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected HRMS data for this compound would show a molecular ion peak corresponding to the exact mass of the C₉H₈BrN₃ isotope. The characteristic isotopic pattern of bromine (approximately equal intensity for the M and M+2 peaks) would also be a key feature in the mass spectrum, providing definitive evidence for the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (C₉H₉⁷⁹BrN₃) | 237.9974 |

| [M+H]⁺ (C₉H₉⁸¹BrN₃) | 239.9954 |

| Note: These are predicted values and may vary slightly from experimental data. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of this compound. The technique is particularly valuable for analyzing complex mixtures and for pharmacokinetic studies of related compounds. nih.gov

In a typical LC-MS analysis of quinoline derivatives, a reversed-phase column, such as a C18 column, is employed for chromatographic separation. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solution containing a small percentage of formic acid and an organic solvent like acetonitrile (B52724). nih.gov This setup allows for the efficient separation of the analyte from impurities or metabolites.

For detection, a triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode is commonly used. nih.govlcms.cz The mass spectrometer can be operated in full-scan mode to identify the molecular ion peak or in multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantitative analyses. lcms.cz For this compound, the protonated molecule [M+H]⁺ would be the primary ion of interest. Given the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br), the mass spectrum would exhibit a characteristic pair of peaks separated by 2 m/z units.

A developed LC-MS/MS method for similar compounds, such as the anticancer agent E7080 and its metabolites, demonstrated good linearity, accuracy, and precision, with quantification limits in the low ng/mL range. nih.gov Such methods can be adapted for the analysis of this compound in various biological matrices. nih.gov

Table 1: Representative LC-MS Parameters for Analysis of Quinoline Derivatives

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | XTerra MS C18, 50 mm × 2.1 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | Optimized for separation |

| Mass Spectrometry | |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Triple Quadrupole Mass Spectrometer |

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly suited for polar and thermally labile compounds that are difficult to analyze by other methods. creative-proteomics.comwikipedia.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011), and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process generates protonated molecules [M+H]⁺ and deprotonated molecules [M-H]⁻ with minimal fragmentation, providing clear molecular weight information. creative-proteomics.comwikipedia.org

This technique has been successfully used to characterize a wide range of nitrogen-containing heterocyclic compounds. nih.gov For this compound, FAB-MS would be expected to produce a strong signal for the [M+H]⁺ ion, again showing the characteristic isotopic signature of the bromine atom. The high sensitivity of FAB-MS allows for the analysis of small sample quantities. creative-proteomics.com Furthermore, tandem mass spectrometry (MS/MS) can be coupled with FAB to obtain structural information through collision-induced dissociation of the molecular ion. creative-proteomics.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its quinoline core and its amino and bromo substituents.

The N-H stretching vibrations of the primary amino groups are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring would be observed around 3100-3000 cm⁻¹. astrochem.org Aromatic C=C and C=N stretching vibrations are expected in the 1620-1450 cm⁻¹ region. astrochem.orgmdpi.com The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, generally below 700 cm⁻¹.

For comparison, the IR spectrum of the related compound 5-bromoisoquinoline (B27571) shows absorptions at 3053 cm⁻¹ (aromatic C-H stretch), and several bands in the 1582-1484 cm⁻¹ region corresponding to the aromatic ring vibrations. orgsyn.org The IR spectrum of quinoline itself displays characteristic peaks for C-H out-of-plane bending motions between 850 and 600 cm⁻¹. astrochem.org

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=C and C=N Stretch (Aromatic Ring) | 1620 - 1450 |

| N-H Bend (Amino) | 1650 - 1580 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π-π* transitions of the quinoline ring system.

The parent quinoline molecule exhibits distinct absorption bands in the UV region. Studies on the degradation of quinoline have monitored its characteristic absorption peak at 313 nm. nih.gov The introduction of substituents can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the molar absorptivity. The presence of the bromine atom and the two amino groups on the quinoline ring of this compound would likely lead to a red shift (bathochromic shift) of the absorption bands compared to unsubstituted quinoline, due to the extension of the conjugated system and the electron-donating effect of the amino groups. For instance, quinine, a more complex quinoline derivative, shows a UV absorption peak around 350 nm. wikipedia.org

Photoluminescence Spectroscopy

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, provides insights into the electronic structure and excited state properties of a molecule. Quinoline and its derivatives are known to be fluorescent. wikipedia.orgrsc.org

The photoluminescence spectrum of this compound would be characterized by an excitation spectrum and an emission spectrum. The emission wavelength is typically longer than the excitation wavelength (Stokes shift). The fluorescence of quinoline derivatives is influenced by factors such as the solvent, pH, and the nature and position of substituents. The amino groups in the 3 and 4 positions are expected to enhance the fluorescence quantum yield. In contrast, the heavy bromine atom might lead to some quenching of the fluorescence through intersystem crossing. The emission spectra of related manganese(II) complexes with a phosphonic diamide (B1670390) ligand have shown a dependency on the halide present. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation

While specific crystallographic data for this compound is not available, studies on related bromoquinoline derivatives provide valuable insights. For example, the crystal structure of a 9-bromoquinoline-substituted spiro compound has been determined, revealing the planar nature of the quinoline ring. researchgate.net In the solid state, it is expected that the amino groups of this compound would participate in intermolecular hydrogen bonding, influencing the crystal packing. The analysis of a 3,5,6,7-tetrabromo-8-methoxyquinoline confirmed its structure using 2D NMR techniques, which complements X-ray data. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

For purity determination, a reversed-phase HPLC method, similar to that described for LC-MS analysis, can be employed. researchgate.netresearchgate.net A C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or a buffer, would be suitable. researchgate.netnih.gov Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. researchgate.net The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area. For instance, a method for determining quinoline in textiles used HPLC with UV detection at 225 nm and achieved good precision and recovery. researchgate.net The purity of 5-bromo-4-chloro-3-indolyl α-D-galactopyranoside has been assessed by HPLC to be ≥98.0%. sigmaaldrich.com

For preparative scale purification, column chromatography using silica (B1680970) gel is a standard technique. The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is optimized to achieve good separation of the desired product from byproducts and starting materials. orgsyn.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| 5-bromo-4-chloro-3-indolyl α-D-galactopyranoside |

| 5-bromoisoquinoline |

| E7080 (Lenvatinib) |

| Formic acid |

| Glycerol |

| Quinine |

| Quinoline |

| 3,5,6,7-tetrabromo-8-methoxyquinoline |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound. The method's high resolution and sensitivity make it ideal for assessing the purity of the compound and for monitoring reaction progress during its synthesis. A typical HPLC method for the analysis of aminoquinoline derivatives involves a reversed-phase approach.

A sensitive and reproducible HPLC assay for aminoquinolines can be achieved using a C18 stationary phase. nih.gov The separation is typically performed under isocratic elution conditions, which ensures consistent and repeatable analysis times. The mobile phase composition is critical for achieving optimal separation of the target compound from any impurities or related substances. A common mobile phase for similar compounds consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile. nih.gov For instance, a mobile phase of 60% borate (B1201080) buffer (20 mM, pH 9.0) and 40% acetonitrile has been used effectively for related aminoquinolines. nih.gov Detection is most commonly accomplished using a UV-Vis detector, with the wavelength set to the absorbance maximum of the compound to ensure the highest sensitivity.

| Parameter | Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Buffered Aqueous Solution |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Spectroscopy |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Table 1: Representative HPLC Parameters for the Analysis of this compound

The retention time for 5-Bromoquinoline (B189535) under a specific set of HPLC-MS conditions has been reported to be 5.68 minutes, which provides a reference point for its elution behavior. chemicalbook.com The development of a robust HPLC method requires careful optimization of these parameters to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential contaminants.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures.

The principles governing separation in UPLC are analogous to HPLC, and thus, methods can often be transferred between the two platforms with appropriate adjustments. For this compound, a UPLC method would offer faster analysis times, which is particularly advantageous for high-throughput screening or reaction monitoring. The increased peak heights and narrower peak widths characteristic of UPLC also lead to enhanced sensitivity. Commercial suppliers of this compound and its derivatives often provide UPLC data as part of their quality control, underscoring the utility of this technique. bldpharm.com

| Parameter | Condition |

| Stationary Phase | Sub-2 µm Reversed-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Buffered Aqueous Solution |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.4-0.8 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 1-5 µL |

| Column Temperature | Controlled (e.g., 30-40 °C) |

Table 2: Representative UPLC Parameters for the Analysis of this compound

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of reactions and for the preliminary assessment of compound purity. In the context of this compound, TLC is an invaluable tool for tracking the progress of its synthesis and for identifying suitable solvent systems for larger-scale purification by column chromatography.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents). For quinoline derivatives, silica gel G plates are commonly used. nih.gov The choice of the developing solvent system is crucial and is determined empirically to achieve a good separation, ideally with the Rf (retardation factor) of the target compound in the range of 0.3-0.5. A mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is a common starting point for the development of a suitable mobile phase. researchgate.net Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), or by using chemical staining agents like iodine vapor or a potassium permanganate (B83412) solution. nih.gov

| Parameter | Description |

| Stationary Phase | Silica Gel G coated on glass or aluminum plates |

| Mobile Phase | Hexane/Ethyl Acetate (varying ratios) |

| Chamber | Saturated with the mobile phase vapor |

| Application | Spotting of the sample solution via capillary |

| Visualization | UV lamp (254 nm), Iodine chamber |

Table 3: General TLC Parameters for the Analysis of this compound

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This analytical method provides the percentage by mass of each element present in the molecule, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound, with the molecular formula C9H8BrN3, the theoretical elemental composition can be precisely calculated.

The experimental values obtained from elemental analysis should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the empirical formula of the synthesized compound and to provide strong evidence of its purity. This technique is often one of the final analytical checks performed on a newly synthesized compound to ensure its identity and integrity. The synthesis and characterization of related heterocyclic compounds frequently include elemental analysis as a key part of the structural confirmation. growingscience.com

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 42.88 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.20 |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.70 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 16.67 |

| Total | 252.088 | 100.00 |

Table 4: Theoretical Elemental Composition of this compound (C9H8BrN3)

Computational and Theoretical Investigations of 5 Bromoquinoline 3,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become central to understanding the molecular properties of complex organic compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used approach for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. nih.govchemrxiv.org DFT studies on molecules similar to 5-Bromoquinoline-3,4-diamine, such as diaminonaphthalenes and other quinoline (B57606) derivatives, typically employ functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G(d) to model their electronic and structural properties. researchgate.netchemrxiv.org These studies can determine optimized structures, total energies, electronic states, and various reactivity descriptors. researchgate.net For instance, investigations into related heterocyclic compounds have successfully used DFT to understand tautomeric stability and reaction thermodynamics. nih.gov

A fundamental step in computational chemistry is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. For this compound, this process would identify the most stable three-dimensional structure. Conformational analysis, which is crucial for flexible molecules, explores different spatial arrangements (conformers) and their relative energies. montclair.edu

In a typical DFT study, the geometry of this compound would be optimized to a local minimum on the potential energy surface. The planarity of the quinoline ring system and the orientation of the amino and bromo substituents would be determined. The table below shows hypothetical optimized bond lengths and angles for this compound, based on typical values for similar aromatic amines and quinoline structures.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C3-C4 | 1.420 | N1-C2-C3 | 122.5 |

| C3-N(amino) | 1.385 | C2-C3-C4 | 119.0 |

| C4-N(amino) | 1.390 | C3-C4-C10 | 118.5 |

| C5-Br | 1.910 | C4-C5-Br | 120.0 |

| C-H (aromatic) | 1.085 | H-N-H (amino) | 115.0 |

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can be invaluable for structure elucidation. nih.govnih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application where calculated values for a proposed structure are compared with experimental spectra to confirm or assign the correct structure. chemrxiv.org The accuracy of these predictions has been significantly improved by accounting for conformational isomerism and using appropriate functionals and basis sets. nih.gov For complex molecules, predicted ¹H and ¹³C NMR data can achieve high accuracy, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C in some cases. nih.gov

The following table presents hypothetical ¹³C NMR chemical shifts for this compound, calculated using a DFT approach.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 148.5 |

| C3 | 135.2 |

| C4 | 145.8 |

| C4a | 128.9 |

| C5 | 115.0 |

| C6 | 129.5 |

| C7 | 126.3 |

| C8 | 128.1 |

| C8a | 147.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

FMO analysis of this compound would reveal the distribution of these orbitals, indicating the most likely sites for electrophilic and nucleophilic attack. The electron-donating amino groups are expected to significantly influence the energy and localization of the HOMO, while the electron-withdrawing bromo group and the quinoline nitrogen would affect the LUMO.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.65 |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational dynamics and intermolecular interactions of larger systems over longer timescales. wustl.edu Molecular mechanics uses classical physics to model molecules as a collection of atoms held together by springs, described by a force field. wustl.edu

For this compound, MD simulations could be used to explore its conformational landscape in different solvent environments, providing insights into its flexibility and preferred shapes. montclair.edu This is particularly relevant for understanding how the molecule might interact with biological targets like proteins or nucleic acids.

Synthetic Applications and Derivative Chemistry of 5 Bromoquinoline 3,4 Diamine

5-Bromoquinoline-3,4-diamine as a Precursor for Novel Heterocyclic Compounds

The ortho-diamine moiety of this compound is the primary site of reactivity for building new heterocyclic rings. This arrangement is ideal for cyclocondensation reactions with a range of electrophilic reagents containing two reactive centers or a single reagent with a carbon atom at the appropriate oxidation state.

One of the most prominent applications is the synthesis of the imidazo[4,5-c]quinoline ring system. This is typically achieved through the Phillips-Ladenburg reaction, which involves the condensation of the diamine with a carboxylic acid or its derivatives, such as orthoesters or aldehydes. The reaction of an o-diamine with an aldehyde, for example, proceeds through the formation of an imine intermediate, followed by cyclization and subsequent aromatization to yield the fused imidazole (B134444) ring. iiste.org

While specific literature on the cyclization of this compound is not abundant, the reactivity can be confidently inferred from analogous structures. For instance, the synthesis of 7-bromo-1H-imidazo[4,5-c]quinoline has been accomplished by heating the corresponding 7-bromoquinoline-3,4-diamine (B3046352) with formic acid or trimethyl orthoformate. Current time information in Pasuruan, ID. This reaction serves as a direct template for the expected transformation of the 5-bromo isomer, which would yield 8-bromo-1H-imidazo[4,5-c]quinoline.

The general scheme for this important transformation is detailed in the table below.

Table 1: General Cyclocondensation Reaction for Imidazo[4,5-c]quinoline Synthesis

| Reactant A | Reactant B | Conditions | Product |

|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | Acid catalyst, heat | 2-Substituted-8-bromo-1H-imidazo[4,5-c]quinoline |

| This compound | Aldehyde (R-CHO) | Oxidizing agent or conditions | 2-Substituted-8-bromo-1H-imidazo[4,5-c]quinoline |

This cyclization is not limited to simple carboxylic acids; a wide variety of reagents can be employed to install different substituents at the 2-position of the resulting imidazole ring, allowing for the generation of a library of diverse derivatives from a single precursor.

Derivatization for Material Science Applications (e.g., Dyes, Optoelectronic Devices)

Quinoline-based structures are known to be valuable chromophores and electronically active moieties, finding use in various material science applications. Quinoline (B57606) itself is an electron-deficient heterocycle, which, when combined with electron-rich molecules, can form donor-acceptor systems with potential for intramolecular charge transfer, a key feature for many optoelectronic materials. researchgate.net Similarly, heterocyclic compounds are frequently incorporated into azo dyes to produce a range of colors. nih.gov

However, based on available scientific literature, the specific derivatization of this compound for applications in dyes or optoelectronic devices is not a widely documented area of research. While general classes of quinoline derivatives have been investigated for such purposes, targeted studies commencing from this compound are not prominent. The synthesis of azo dyes, for example, typically involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich partner. unb.cayoutube.com While the diamine has primary amine groups, its primary utility has been directed elsewhere. Likewise, although quinoline derivatives are explored for optoelectronics, specific research detailing the properties of materials derived from this compound is limited.

Use in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be elaborated into more intricate structures. This compound serves this role effectively, primarily through its conversion to the imidazo[4,5-c]quinoline scaffold. This fused heterocyclic system is the core of numerous molecules with significant biological activity, making its synthesis a critical step in medicinal chemistry and drug discovery.

Imidazo[4,5-c]quinoline derivatives have gained prominence as potent immune response modifiers. nih.gov For example, Imiquimod, a celebrated antiviral and antitumor agent, is a substituted 1H-imidazo[4,5-c]quinolin-4-amine that functions by inducing the production of cytokines like interferon. nih.gov The synthesis of analogs of these compounds represents a key application of quinoline-3,4-diamines in creating complex, biologically active molecules. The bromine atom on the this compound precursor is retained in the product (at the 8-position of the imidazo[4,5-c]quinoline), providing a handle for further synthetic transformations, such as cross-coupling reactions, to build even greater molecular complexity.

Table 2: Examples of Complex Molecular Scaffolds Derived from Quinoline-3,4-diamines

| Precursor Family | Synthetic Transformation | Resulting Scaffold | Application/Significance |

|---|---|---|---|

| Quinoline-3,4-diamines | Cyclocondensation with carboxylic acids/aldehydes | Imidazo[4,5-c]quinoline | Core of immune response modifiers, antiviral agents, and kinase inhibitors. nih.govrsc.org |

Exploration of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to synthetic chemistry. For derivatives of this compound, this involves studying how modifications to the molecule—such as the introduction of substituents on the quinoline ring or the amine groups—affect its behavior in subsequent chemical reactions. For instance, the electron-withdrawing nature of the bromine atom can influence the nucleophilicity of the diamine groups and the susceptibility of the aromatic ring to further substitution.

However, specific and systematic studies on the structure-reactivity relationships of this compound derivatives are not extensively reported in the reviewed literature. Research in this area has predominantly focused on the structure-activity relationships (SAR) of the final products, particularly the imidazo[4,5-c]quinoline derivatives. nih.govnih.gov These SAR studies explore how different substituents on the heterocyclic scaffold affect biological outcomes, such as the potency of interferon induction or receptor binding affinity. nih.govnih.gov

Future Research Directions in 5 Bromoquinoline 3,4 Diamine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant environmental and economic concerns. nih.gov Future research should prioritize the development of green and sustainable synthetic pathways to 5-Bromoquinoline-3,4-diamine and its precursors.

Key areas of focus should include:

Catalytic Approaches: The use of transition-metal catalysts, such as manganese, has shown promise in the atom-efficient synthesis of tetrahydroquinolines via borrowing hydrogen methodologies. nih.gov Exploring similar catalytic systems for the synthesis and derivatization of this compound could lead to more efficient and selective processes. Palladium-catalyzed reactions, like the Hartwig-Buchwald amination, have been used for synthesizing 5-anilino-8-hydroxyquinolines and could be adapted. ias.ac.in

Green Solvents and Energy Sources: Research into utilizing environmentally benign solvents like water, ethanol, or deep eutectic solvents is crucial. tandfonline.com Microwave-assisted and ultrasound-promoted syntheses have already been shown to accelerate reaction times and improve yields for other quinoline derivatives, representing a promising avenue for greener production. nih.gov

Quantitative Green Metrics: Future synthetic work should incorporate the calculation and reporting of green chemistry metrics, such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). This allows for a quantitative comparison of different synthetic routes and facilitates the selection of the most sustainable option. acs.org

| Metric | Formula | Ideal Value | Relevance to Sustainability |

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of reactant atom incorporation into the final product. |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Highlights the amount of waste generated per unit of product. |

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Product (kg) | 1 | Considers all materials used (reactants, solvents, reagents) relative to the product mass. |

Table 1: Key Green Chemistry Metrics for Evaluating Synthetic Routes.

Investigation of Novel Reactivity Patterns and Chemical Transformations

The unique arrangement of the diamine and bromo functionalities in this compound opens the door to a wide range of chemical transformations, particularly for the synthesis of novel fused heterocyclic systems.

Future investigations should explore:

Fused Heterocycle Synthesis: The ortho-diamine moiety is an ideal precursor for constructing fused imidazole (B134444), pyrazine (B50134), or other heterocyclic rings. For example, condensation with aldehydes, promoted by agents like chlorotrimethylsilane, can yield fused imidazo[4,5-c]quinolines. organic-chemistry.org The reaction with hydrazine (B178648) hydrate (B1144303) has been used to prepare pyrazolo[4,3-c]quinolines from related aminoquinolines. znaturforsch.com

Cycloaddition Reactions: The quinoline system can participate in cycloaddition reactions. Investigating the reactivity of this compound or its derivatives in inverse electron-demand Diels-Alder reactions could lead to novel polycyclic structures. nih.gov This approach has been used to synthesize complex molecules like 3,4-dihydroisoquinolones. organic-chemistry.org

Cross-Coupling Reactions: The bromine atom at the C5 position is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents to expand the library of derivatives.

Domino and Cascade Reactions: Designing domino reactions that leverage the multiple functional groups in a single synthetic operation would be a highly efficient strategy. For instance, a sequence involving an initial cross-coupling at the C5-bromo position followed by an intramolecular cyclization involving the diamine groups could rapidly build molecular complexity. nih.gov

Advanced Spectroscopic Characterization of New Derivatives

As new derivatives of this compound are synthesized, their unambiguous structural characterization will be paramount. While standard 1D NMR and mass spectrometry are routine, future work should employ more advanced techniques.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be essential for the complete and unambiguous assignment of proton and carbon signals, especially in complex fused systems derived from the parent compound. acs.orgresearchgate.net These methods are crucial for distinguishing between isomers and confirming connectivity in novel scaffolds. unirioja.es